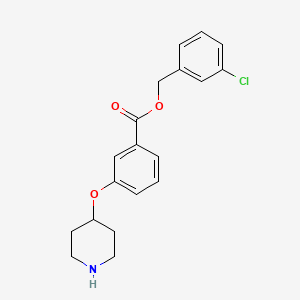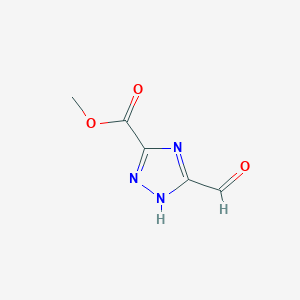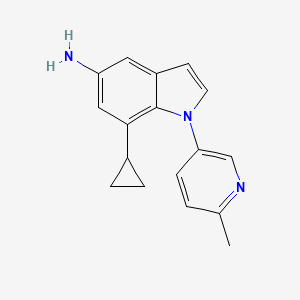![molecular formula C11H8N4O2S B13888569 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole CAS No. 833474-36-5](/img/structure/B13888569.png)
5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole: is a heterocyclic compound that contains both a thiazole and an indazole ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its versatility and is found in many biologically active molecules, while the indazole ring is a common scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole typically involves the formation of the thiazole ring followed by its attachment to the indazole moiety. One common method involves the nitration of ethyl malonate to form ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide to yield the thiazole derivative . This intermediate can then be coupled with an indazole derivative under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The thiazole and indazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can be achieved using reagents like sodium hydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiazole or indazole rings .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. The presence of the thiazole ring, in particular, is known to impart significant biological activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for a wide range of applications .
作用機序
The mechanism of action of 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole involves its interaction with various molecular targets in the body. The compound can inhibit the activity of certain enzymes, block receptor sites, and interfere with cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects .
類似化合物との比較
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness: What sets 5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole apart from these similar compounds is its unique combination of the thiazole and indazole rings. This combination imparts distinct biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
833474-36-5 |
|---|---|
分子式 |
C11H8N4O2S |
分子量 |
260.27 g/mol |
IUPAC名 |
4-[(5-nitroindazol-1-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C11H8N4O2S/c16-15(17)10-1-2-11-8(3-10)4-13-14(11)5-9-6-18-7-12-9/h1-4,6-7H,5H2 |
InChIキー |
KASJFEYCYQTEEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CC3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)

![2-Benzoxazol-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B13888509.png)



![1-Bromo-3-(oxolan-3-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13888524.png)

![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)





